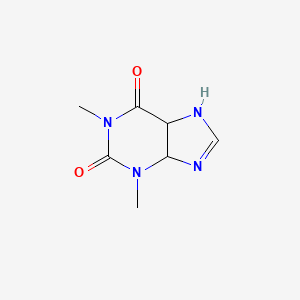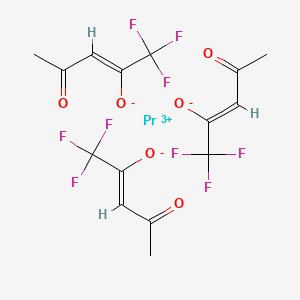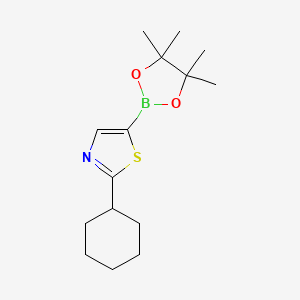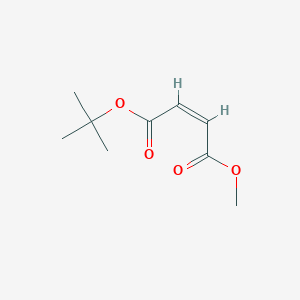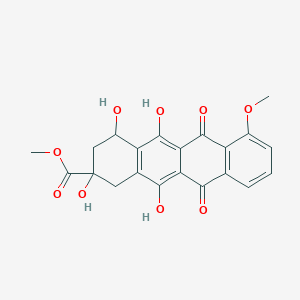
14-epi-Hydroxymutilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-epi-Hydroxymutilin is a derivative of pleuromutilin, a naturally occurring antibiotic produced by the fungus Pleurotus mutilis. It is known for its antibacterial properties and is used primarily in veterinary medicine. The compound has a molecular formula of C20H32O3 and a molecular weight of 320.466 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-epi-Hydroxymutilin involves the modification of pleuromutilin. One common method includes the acylation of the 14-hydroxyl group. This can be achieved using acid chlorides in the presence of organic or inorganic bases. For example, acid chloride in N,N-dimethylformamide at elevated temperatures (100°C to 120°C) or in the presence of bases like pyridine or di-iso-propylethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
14-epi-Hydroxymutilin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
14-epi-Hydroxymutilin has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its antibacterial properties and its mechanism of action against various bacterial strains.
Medicine: Investigated for potential therapeutic uses, particularly in veterinary medicine.
Industry: Utilized in the development of new antibiotics and as a standard in quality control processes
Wirkmechanismus
14-epi-Hydroxymutilin exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action disrupts bacterial growth and replication, making it effective against a range of Gram-positive bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pleuromutilin: The parent compound from which 14-epi-Hydroxymutilin is derived.
Tiamulin: A semi-synthetic derivative of pleuromutilin with similar antibacterial properties.
Valnemulin: Another pleuromutilin derivative used in veterinary medicine.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its antibacterial activity compared to its parent compound, pleuromutilin. These modifications also contribute to its stability and efficacy in various applications .
Eigenschaften
Molekularformel |
C20H32O3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(1S,2R,3S,4S,6S,7R,8R,14R)-4-ethenyl-3,6-dihydroxy-2,4,7,14-tetramethyltricyclo[5.4.3.01,8]tetradecan-9-one |
InChI |
InChI=1S/C20H32O3/c1-6-18(4)11-15(22)19(5)12(2)7-9-20(13(3)17(18)23)10-8-14(21)16(19)20/h6,12-13,15-17,22-23H,1,7-11H2,2-5H3/t12-,13+,15+,16+,17+,18-,19+,20+/m1/s1 |
InChI-Schlüssel |
OBUUFWIMEGVAQS-HOWPROTJSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)O)C |
Kanonische SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)
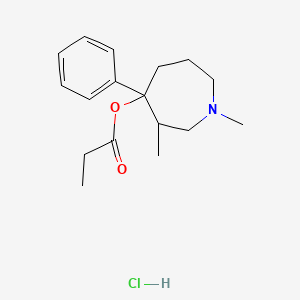

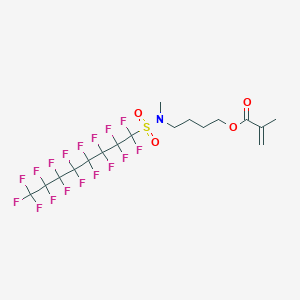
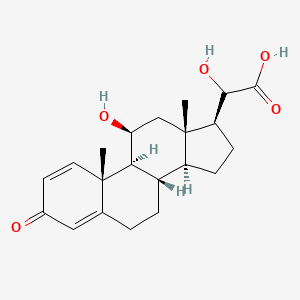
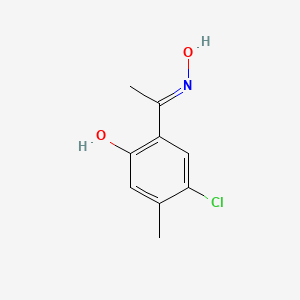
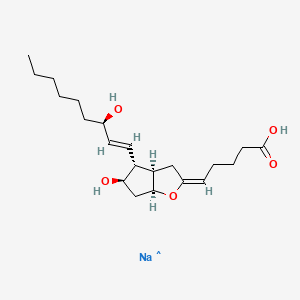
![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
